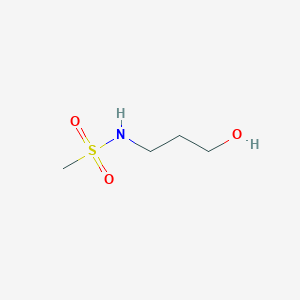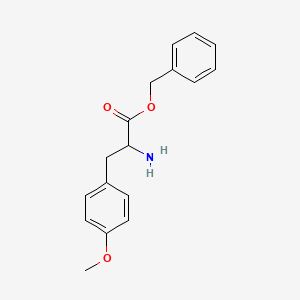
3-(Hydrazonomethyl)phenol
Overview
Description
3-(Hydrazonomethyl)phenol: is an organic compound with the molecular formula C7H8N2O. It is characterized by the presence of a hydrazonomethyl group attached to the third position of a phenol ring. This compound has garnered attention due to its potential biological activity and diverse applications in scientific research .
Mechanism of Action
Target of Action
It is known that phenolic compounds, such as 3-(hydrazonomethyl)phenol, often interact with proteins, enzymes, and cellular structures, modulating their function .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules, affecting cellular processes.
Biochemical Pathways
Phenolic compounds like this compound can affect various biochemical pathways. They are known to be involved in electrophilic aromatic substitution reactions . The hydroxyl group of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .
Pharmacokinetics
Phenolic compounds are generally known to have low oral bioavailability due to extensive metabolism by phase 1 and phase 2 enzymes in the enterocytes, liver, and gut microbiota .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence its absorption and metabolism .
Biochemical Analysis
Biochemical Properties
Phenolic compounds, such as 3-(Hydrazonomethyl)phenol, are known to interact with various enzymes, proteins, and other biomolecules. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π interactions . The exact nature of these interactions would depend on the specific structure of this compound and the biomolecules it interacts with.
Cellular Effects
Phenolic compounds can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, they can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress . The specific effects of this compound on cells would need to be determined through experimental studies.
Molecular Mechanism
The molecular mechanism of action of phenolic compounds can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action for this compound would depend on its specific structure and the cellular context.
Temporal Effects in Laboratory Settings
The effects of phenolic compounds can change over time in laboratory settings. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . The temporal effects of this compound would need to be determined through experimental studies.
Dosage Effects in Animal Models
The effects of phenolic compounds can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses. The dosage effects of this compound would need to be determined through experimental studies.
Metabolic Pathways
Phenolic compounds can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels. The specific metabolic pathways that this compound is involved in would need to be determined through experimental studies.
Transport and Distribution
Phenolic compounds can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, and can affect the compound’s localization or accumulation. The transport and distribution of this compound would need to be determined through experimental studies.
Subcellular Localization
The subcellular localization of a compound can affect its activity or function . This can involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles. The subcellular localization of this compound would need to be determined through experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazonomethyl)phenol typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydrazonomethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the phenol ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfonyl, and halogenated phenols.
Scientific Research Applications
Chemistry: 3-(Hydrazonomethyl)phenol is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules .
Medicine: The compound has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol: This compound has similar structural features but includes a pyrimidinyl group, which may alter its biological activity and chemical reactivity.
4-Bromo-2-(hydrazonomethyl)phenol:
Uniqueness: 3-(Hydrazonomethyl)phenol is unique due to its specific hydrazonomethyl group attached to the phenol ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(Z)-hydrazinylidenemethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-5,10H,8H2/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUATCMAQLIAIL-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3270046.png)
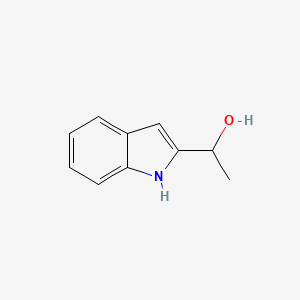



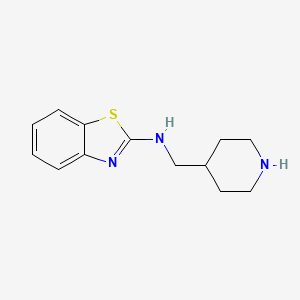
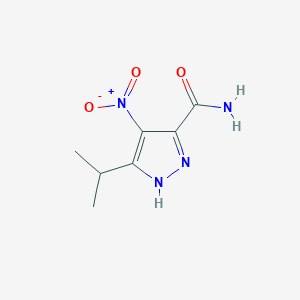
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-2-[(1,1-dimethylethyl)(phenylmethyl)amino]-](/img/structure/B3270097.png)
